molecular formula C15H11NO3 B10842786 3-[5-(4-Hydroxyphenyl)-1,3-oxazol-2-yl]phenol

3-[5-(4-Hydroxyphenyl)-1,3-oxazol-2-yl]phenol

Cat. No.: B10842786
M. Wt: 253.25 g/mol
InChI Key: QWBAQAYKEITCRE-UHFFFAOYSA-N
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Description

3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol is a heterocyclic compound that features both phenolic and oxazole functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both phenolic and oxazole moieties endows the compound with unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the condensation of 2-aminophenol with 4-hydroxybenzaldehyde under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to promote cyclization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as metal triflates or ionic liquids can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol is unique due to the combination of phenolic and oxazole functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol

InChI

InChI=1S/C15H11NO3/c17-12-6-4-10(5-7-12)14-9-16-15(19-14)11-2-1-3-13(18)8-11/h1-9,17-18H

InChI Key

QWBAQAYKEITCRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(O2)C3=CC=C(C=C3)O

Origin of Product

United States

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